molecular formula C17H14N2O4 B4413500 3-(2H-1,3-BENZODIOXOL-5-YL)-5-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOLE

3-(2H-1,3-BENZODIOXOL-5-YL)-5-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOLE

Cat. No.: B4413500
M. Wt: 310.30 g/mol
InChI Key: DLNXROUHLXDVEN-UHFFFAOYSA-N
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Description

3-(2H-1,3-BENZODIOXOL-5-YL)-5-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOLE is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxole moiety and an oxadiazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-5-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-benzodioxole-5-carboxylic acid hydrazide with 2-ethoxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-BENZODIOXOL-5-YL)-5-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

3-(2H-1,3-BENZODIOXOL-5-YL)-5-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-5-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOLE is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to the modulation of biological pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole
  • 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole

Uniqueness

3-(2H-1,3-BENZODIOXOL-5-YL)-5-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOLE stands out due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-2-20-13-6-4-3-5-12(13)17-18-16(19-23-17)11-7-8-14-15(9-11)22-10-21-14/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNXROUHLXDVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2H-1,3-BENZODIOXOL-5-YL)-5-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOLE
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3-(2H-1,3-BENZODIOXOL-5-YL)-5-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOLE
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3-(2H-1,3-BENZODIOXOL-5-YL)-5-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOLE

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